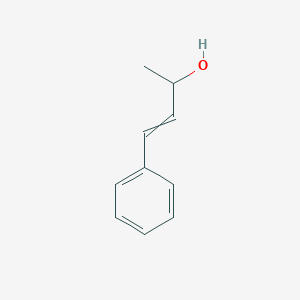

4-phenylbut-3-en-2-ol

Vue d'ensemble

Description

4-phenylbut-3-en-2-ol is an organic compound with the molecular formula C₁₀H₁₂O. It is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol . This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-phenylbut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound.

Analyse Des Réactions Chimiques

2.1. Hydrolysis Reactions

One of the notable reactions involving 4-phenylbut-3-en-2-ol is its hydrolysis, particularly when catalyzed by enzymes such as Lecitase® Ultra. This biocatalyst has been shown to facilitate the kinetic resolution of racemic esters derived from this compound.

Table 1: Kinetic Resolution of Allyl Esters Catalyzed by Lecitase® Ultra

| Entry | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| 1 | Acetate | 20 | 168 | 40 | 56 | 22 |

| 2 | Acetate | 30 | 168 | 32 | 38 | 13 |

| 3 | Acetate | 40 | 168 | 40 | 27 | 3 |

| 4 | Propionate | 20 | 120 | 26 | 31 | 26 |

| 5 | Propionate | 30 | 144 | 26 | 32 | 38 |

| 6 | Propionate | 40 | 120 | 27 | 29 | 12 |

This table summarizes the results of hydrolysis reactions, highlighting the effects of temperature on conversion rates and enantiomeric purity.

2.2. Reaction with Cyanoacetamide

Another significant reaction involves the interaction of 4-phenylbut-3-en-2-one with cyanoacetamide. This reaction can yield multiple products, including:

-

1-Cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one

-

3-Cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one

The latter product can undergo cyclization in acidic conditions to form complex bicyclic structures, demonstrating the versatility of the compound in synthetic organic chemistry .

2.3. Mechanism of Hydride-Induced Cyclopropane Formation

The compound also participates in hydride-induced cyclopropane formation through a mechanism involving allylic alcohols. The reaction shows high sensitivity towards substituents and supports the intervention of carbanions, indicating a complex stereochemical landscape during the formation of phenylcyclopropanes .

3.2. Industrial Relevance

The ability to produce enantiomerically enriched compounds from racemic mixtures makes reactions involving this compound particularly relevant for pharmaceutical applications, where specific stereochemistry can be crucial for biological activity.

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

4-Phenylbut-3-en-2-ol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through oxidation, reduction, and substitution reactions. The compound can be oxidized to form 4-phenylbut-3-en-2-one or reduced to yield (S)-4-phenylbutan-2-ol.

Table 1: Reactions of this compound

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | 4-Phenylbut-3-en-2-one | Formation of a ketone |

| Reduction | (S)-4-Phenylbutan-2-ol | Formation of a secondary alcohol |

| Substitution | 4-Phenylbut-3-en-2-yl chloride | Formation of an alkyl halide |

Biological Research

Biochemical Pathways and Ligand Studies

Research has highlighted the potential role of this compound in various biochemical pathways. It has been studied as a ligand in enzyme interactions, where its hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme kinetics and activity.

Antiviral Properties

Derivatives of this compound have shown significant inhibitory activity against neuraminidase, an enzyme critical for influenza virus replication. For example, certain derivatives have demonstrated IC50 values as low as 6.4 μM against neuraminidase, indicating their potential as antiviral agents.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| (E)-1-amino-4-phenylbut-3-en-2-ol | 6.4 | Neuraminidase |

Medicinal Applications

Pharmacological Properties

The compound is being investigated for its potential anti-inflammatory and analgesic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industrial Applications

Fragrance and Flavoring Agents

Due to its pleasant aroma, this compound is used in the manufacture of fragrances and flavoring agents. Its characteristic sweet, fruity odor makes it suitable for use in perfumes and food products .

Case Study 1: Biocatalytic Reduction

A study demonstrated the successful biocatalytic reduction of (E)-4-phenylbut-3-en-2-one to produce (S,E)-4-phenybutanediol using Weissella cibaria N9 as a biocatalyst. The optimization of reaction parameters such as temperature and pH was essential for maximizing yield and enantiomeric purity .

Case Study 2: Neuraminidase Inhibition

In vitro evaluations highlighted that specific derivatives of 4-phenylbut-3-en-2-o exhibited superior inhibitory activity against neuraminidase compared to traditional antiviral compounds. This positions these derivatives as potential candidates for antiviral drug development.

Mécanisme D'action

The mechanism of action of 4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of alcohols .

Comparaison Avec Des Composés Similaires

4-phenylbut-3-en-2-ol can be compared with other similar compounds such as:

4-Phenyl-3-buten-2-one: This compound is an oxidized form of this compound and has different reactivity and applications.

4-Phenylbutan-2-ol: This reduced form of this compound exhibits distinct chemical properties and uses.

α-Methyl-γ-phenylallyl alcohol: Another name for this compound, highlighting its structural similarity.

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.

Activité Biologique

4-Phenylbut-3-en-2-ol, also known as 4-phenyl-3-buten-2-ol, is an organic compound belonging to the class of aromatic alcohols. Its structure features a phenyl group attached to a butenol backbone, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 148.20 g/mol. The compound exhibits a sweet, balsamic aroma and is classified under cinnamyl alcohols, which are known for their various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study reported that certain derivatives exhibited selective antiproliferative activity against human metastatic melanoma cells, achieving an inhibition rate of 93% in vitro . This suggests a promising avenue for developing new anticancer agents based on this compound.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Research indicates that this compound can scavenge free radicals, thereby potentially reducing oxidative damage in cells .

Enzyme Inhibition

This compound acts as a substrate for glutathione S-transferases (GSTs), enzymes involved in detoxification processes. It has been shown to interact with various substrates, enhancing the formation of mercapturic acids . Additionally, derivatives of this compound have been identified as neuraminidase inhibitors , suggesting potential applications in antiviral therapies .

Case Studies and Research Findings

- Antiproliferative Activity : A study conducted on the antiproliferative effects of this compound derivatives demonstrated significant inhibition against cancer cell lines. The results were quantified using IC50 values, revealing effective concentrations for therapeutic application .

- Safety and Efficacy in Animal Feed : The European Food Safety Authority (EFSA) evaluated the safety of 4-phenylbut-3-en-2-one as a feed flavoring agent and concluded that it poses no safety concerns at recommended levels (1 mg/kg) for animal species. This finding underscores its potential use in food applications without adverse effects on health .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

17488-65-2 |

|---|---|

Formule moléculaire |

C10H12O |

Poids moléculaire |

148.20 g/mol |

Nom IUPAC |

(Z)-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |

Clé InChI |

ZIJWGEHOVHJHKB-FPLPWBNLSA-N |

SMILES |

CC(C=CC1=CC=CC=C1)O |

SMILES isomérique |

CC(/C=C\C1=CC=CC=C1)O |

SMILES canonique |

CC(C=CC1=CC=CC=C1)O |

Point d'ébullition |

140.00 °C. @ 12.00 mm Hg |

Densité |

1.006-1.012 |

Key on ui other cas no. |

36004-04-3 17488-65-2 |

Description physique |

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |

Solubilité |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Synonymes |

1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.